REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]([OH:13])=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]2[C:3]=1[CH2:9][CH2:10][C:11]2=[O:13]
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Name
|
|
Quantity
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0.44 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)CCC(=O)O
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Name
|
polyphosphoric acid
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Quantity
|
7 g
|
Type
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solvent
|
Smiles
|
|
Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After 90 min the mixture was cooled
|
Duration
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90 min
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Type
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EXTRACTION
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Details
|
extracted with hexane (40 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The hexane layer was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with 0-30% dichloromethane in hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCC(C2=CC(=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.018 g | |
YIELD: PERCENTYIELD | 4.5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |